ATPA

描述

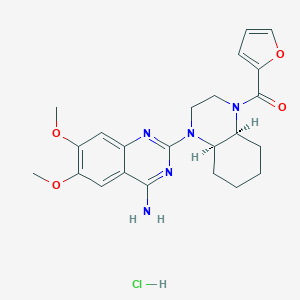

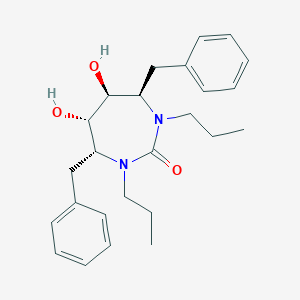

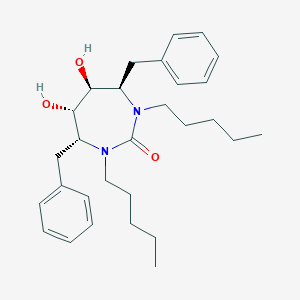

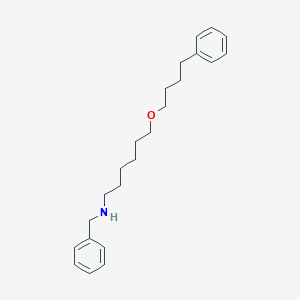

2-Amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl)propionic acid, also known as ATPO, is a competitive antagonist at GluR1-4 (AMPA-preferring) receptors . It is a structural hybrid between the NMDA antagonist (RS)-2-amino-7-phosphonoheptanoic acid (AP7) and the AMPA/GluR5 agonist, (RS)-2-amino-3-(5-tert-butyl-3-hydroxy-4-isoxazolyl)propionic acid (ATPA) .

Molecular Structure Analysis

The molecular formula of 2-Amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl)propionic acid is C10H16N2O4. The molecular weight is 228.24 g/mol.Physical and Chemical Properties Analysis

The compound is a solid . It is soluble in 1 M NaOH (7 mg/mL), but insoluble in DMSO and water .科学研究应用

抗菌防御中的作用

ATPA 在人类先天免疫系统抗菌防御中起着重要作用。 研究发现,ATP 合成酶突变体 (this compound) 对某些人类抗菌肽 (AMP) 的杀伤作用更敏感,包括 hBD4、hBD2、LL-37 和组蛋白 5 . 这表明 this compound 增强了金黄色葡萄球菌对某些人类 AMPs 的耐受性 .

潜在的治疗应用

This compound 合成酶抑制剂已被提议为新的抗菌候选药物。 这些抑制剂,例如白藜芦醇、环状肽A、贝达喹啉、番茄红素、白藜芦醇、寡霉素A和N,N-二环己基碳二亚胺,以不同的方式靶向ATP合成酶,并且它们与抗生素联合使用会增加病原菌的敏感性 . 这表明 this compound 可以作为一种新的治疗策略进行探索,该策略可以使金黄色葡萄球菌对先天免疫系统中天然存在的 AMPs 敏感。

细胞内的能量产生

This compound 合成酶是细菌和真核细胞器中发现的一种酶。 它在光合作用和呼吸作用中至关重要,通过跨膜质子转运将电化学质子梯度转化为 ATP 能量 . 这使得 this compound 成为细胞能量产生中的关键组成部分。

抗生素耐药性的作用

随着抗生素耐药性的出现,this compound 合成酶抑制剂已被提议作为一种增强抗生素效果和限制耐药菌传播的手段 . 这突出了 this compound 在对抗抗生素耐药性方面的潜在作用。

消灭耐药细菌的潜在作用

This compound 合成酶抑制剂已被证明可以降低这种酶的活性,随后根除耐药细菌,因为 ATP 合成酶是它们的能量来源 . 这表明 this compound 在治疗细菌感染方面具有潜在的应用。

先天免疫系统中的作用

This compound 参与增强先天免疫系统的抗菌能力,以根除细菌感染 . 这表明 this compound 在增强机体抵抗细菌感染的天然防御能力方面具有潜在的作用。

作用机制

Target of Action

ATPA, also known as this compound-tert or (R,S)-ATPA or 2-Amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl)propionic acid, primarily targets the ATP synthase , also known as the F1F0 ATP Synthase or ATPase . This enzyme is responsible for the generation of ATP (Adenosine Triphosphate), the major energy currency in all living cells .

Mode of Action

This compound interacts with its target, the ATP synthase, to facilitate the synthesis of ATP. The ATP synthase utilizes the energy of a transmembrane electrochemical proton gradient to drive the synthesis of ATP from ADP (Adenosine Diphosphate) and inorganic phosphate (Pi), along with considerable release of energy .

Biochemical Pathways

The ATP synthase is a part of the oxidative phosphorylation pathway, which is carried out by five complexes that are the sites for electron transport and ATP synthesis . ATP synthase, being one of these complexes, plays a crucial role in this pathway. The ATP generated by this process fuels almost all metabolic pathways of the cell .

Result of Action

The result of this compound’s action is the synthesis of ATP, the principle energy generating molecule found in all forms of life . ATP functions as a chemical fuel by powering many organic processes of life . It also works as a coenzyme during phosphorylation reactions and plays a crucial role in RNA and DNA synthesis and in amino acid activation during protein synthesis .

生化分析

Biochemical Properties

2-Amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl)propionic acid interacts with the GluK1 kainate receptor, a type of ionotropic glutamate receptor. The interaction between the compound and the receptor is selective and potent, with an EC50 value of 0.66 µM . This interaction influences various biochemical reactions, including the transformation of the electrochemical proton gradient into ATP energy via proton transport across the membranes .

Cellular Effects

The compound’s interaction with the GluK1 kainate receptor influences various cellular processes. It affects cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it can influence the transcriptional organization of the large and small ATP synthase operons, atpI/H/F/A and atpB/E, in Arabidopsis thaliana chloroplasts .

Molecular Mechanism

At the molecular level, 2-Amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl)propionic acid exerts its effects through binding interactions with the GluK1 kainate receptor. This binding interaction leads to the activation of the receptor, which in turn influences various cellular processes, including changes in gene expression .

属性

IUPAC Name |

2-azaniumyl-3-(5-tert-butyl-3-oxo-1,2-oxazol-4-yl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O4/c1-10(2,3)7-5(8(13)12-16-7)4-6(11)9(14)15/h6H,4,11H2,1-3H3,(H,12,13)(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIXJURSCCVBKRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C(=O)NO1)CC(C(=O)[O-])[NH3+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140158-50-5 | |

| Record name | 2-Amino-3-[3-hydroxy-5-tert-butylisoxazol-4-yl]propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=140158-50-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-butyl 4-[2-fluoro-5-[(4-oxo-3H-phthalazin-1-yl)methyl]benzoyl]-1,4-diazepane-1-carboxylate](/img/structure/B115014.png)